

## Application Note: High-Sensitivity Quantification of Hydrazinecarboxy

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### Compound of Interest

Compound Name:	Hydrazinecarboxylic acid
CAS No.:	471-31-8
Cat. No.:	B1213468

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## Introduction: The Critical Need for Precise Hydrazinecarboxylic Acid Quantification

**Hydrazinecarboxylic acid**, a structural alert for genotoxicity, is a potential process-related impurity or degradant in the synthesis of various active pharmaceutical ingredients. Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) mandate strict control over such impurities. The daily intake of 1.5 µg, which translates to the need for highly sensitive and specific analytical methods capable of detecting and quantifying (ppb) levels relative to the API.<sup>[1][3][4]</sup>

This application note provides a comprehensive guide to the analytical methodologies for the trace-level quantification of **hydrazinecarboxylic acid**. Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with various detection techniques. The focus will be on the rat establishment of robust, validated analytical systems suitable for the rigorous demands of pharmaceutical quality control.

## Analytical Strategy: Navigating the Challenges of a Bifunctional Analyte

**Hydrazinecarboxylic acid** presents a unique analytical challenge due to its high polarity and the presence of two reactive functional groups: a nucleophile and a carboxylic acid. These characteristics lead to several analytical hurdles:

- **Poor Retention in Reversed-Phase Chromatography:** The high polarity of **hydrazinecarboxylic acid** results in minimal retention on traditional C18 columns.<sup>[5]</sup>
- **Lack of a Strong Chromophore:** The molecule does not possess a significant UV-absorbing chromophore, leading to poor sensitivity with standard UV detection.
- **Thermal Instability and Non-Volatility:** Direct analysis by gas chromatography is often not feasible due to the low volatility and potential for on-column degradation.

To overcome these challenges, two primary strategies are employed: derivatization to enhance detectability and chromatographic performance, or the use of specialized detection methods.

## Method 1: HPLC with Pre-Column Derivatization

Pre-column derivatization is a powerful technique to improve the analytical characteristics of **hydrazinecarboxylic acid**. The choice of derivatizing agent is critical to ensure the stability and detectability of the derivative.

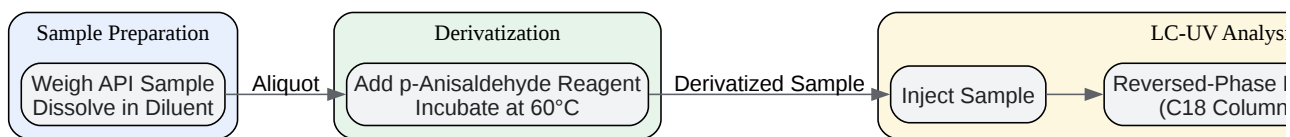
### Rationale for Derivatization

Derivatization of the hydrazine moiety is often preferred as it can introduce a bulky, non-polar group with a strong chromophore or fluorophore. This is particularly useful for HPLC analysis. Aldehydes and ketones are common derivatizing agents that react with the hydrazine group to form stable hydrazones.<sup>[10][11]</sup>

For this application, we will focus on derivatization with p-Anisaldehyde, which forms a highly conjugated hydrazone that is readily detectable by UV-Vis spectroscopy.

## Experimental Workflow: HPLC with Derivatization

The overall workflow for this method involves sample preparation, derivatization, chromatographic separation, and detection.



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Caption: HPLC workflow with pre-column derivatization.

## Detailed Protocol: HPLC-UV Analysis of Hydrazinecarboxylic Acid

### 1. Reagents and Materials:

- **Hydrazinecarboxylic acid** reference standard
- p-Anisaldehyde (derivatizing agent)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (reagent grade)
- Water (deionized, 18 MΩ·cm)
- API sample

### 2. Standard and Sample Preparation:

- Diluent: Acetonitrile/Water (50:50, v/v)
- Derivatizing Reagent: Dissolve 1.0 g of p-Anisaldehyde in 100 mL of methanol.
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **hydrazinecarboxylic acid** reference standard and dissolve in 100 mL of diluent.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL)
- Sample Solution: Accurately weigh 200 mg of the API and dissolve in 10 mL of diluent.

### 3. Derivatization Procedure:

- Transfer 1.0 mL of each standard and sample solution to separate glass vials.
- Add 0.5 mL of the derivatizing reagent to each vial.
- Add 50 µL of formic acid to each vial to catalyze the reaction.
- Cap the vials tightly and vortex for 30 seconds.
- Incubate the vials in a heating block at 60°C for 30 minutes.
- Allow the vials to cool to room temperature before injection.

### 4. HPLC-UV Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:

Time (min)	%A
0	70
20	30
25	30
26	70

| 30 | 70 | 30 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Injection Volume: 20 µL
- Detection Wavelength: 330 nm

#### 5. System Validation and Data Analysis:

- The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.<sup>[12]</sup>
- A calibration curve is generated by plotting the peak area of the derivatized **hydrazinecarboxylic acid** against its concentration.
- The concentration of **hydrazinecarboxylic acid** in the API sample is determined from the calibration curve.

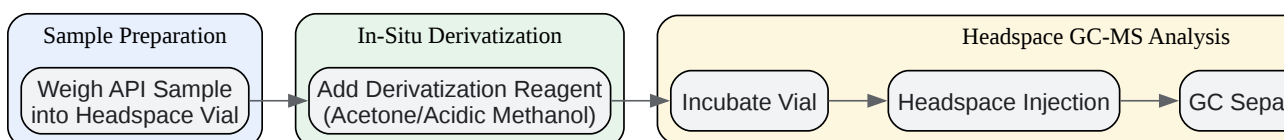
## Method 2: GC-MS with Headspace Analysis and In-Situ Derivatization

For APIs that are soluble in solvents compatible with derivatization for GC analysis, headspace GC-MS offers excellent sensitivity and selectivity. This is not introduced into the GC system. The strategy involves derivatizing **hydrazinecarboxylic acid** in situ in the headspace vial to a volatile derivative.

### Causality of Experimental Choices

Acetone is an ideal derivatizing agent for this method as it reacts with the hydrazine moiety to form a volatile acetone azine.<sup>[13][14]</sup> The carboxylic acid solution, to form a methyl ester. This two-step derivatization in the headspace vial makes the entire molecule volatile and suitable for GC analysis. The low-level quantification.<sup>[13]</sup>

### Experimental Workflow: Headspace GC-MS



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Caption: Headspace GC-MS workflow with in-situ derivatization.

### Detailed Protocol: Headspace GC-MS Analysis

#### 1. Reagents and Materials:

- **Hydrazinecarboxylic acid** reference standard
- Acetone (GC grade)
- Methanol (GC grade)
- Hydrochloric acid (concentrated)
- Dimethyl Sulfoxide (DMSO) (GC grade)
- API sample

#### 2. Standard and Sample Preparation:

- Derivatization Reagent: Prepare a solution of 5% acetone in methanol with 1% concentrated HCl.
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **hydrazinecarboxylic acid** and dissolve in 100 mL of DMSO.
- Working Standard Solutions: Prepare a series of dilutions in DMSO (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL).
- Sample Preparation: Accurately weigh 100 mg of the API into a 20 mL headspace vial.

#### 3. Derivatization and Headspace Analysis:

- To each sample vial, add 1.0 mL of DMSO.
- Into separate headspace vials, pipette 1.0 mL of each working standard solution.
- To all vials (standards and samples), add 1.0 mL of the derivatization reagent.
- Immediately seal the vials with crimp caps.
- Vortex each vial for 10 seconds.
- Place the vials in the headspace autosampler.

#### 4. GC-MS Conditions:

- Headspace Parameters:
  - Oven Temperature: 80°C
  - Loop Temperature: 90°C
  - Transfer Line Temperature: 100°C
  - Incubation Time: 15 minutes
- GC Parameters:
  - Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
  - Inlet Temperature: 250°C
  - Carrier Gas: Helium, constant flow 1.2 mL/min
  - Oven Program: 50°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min

- MS Parameters:
  - Ionization Mode: Electron Ionization (EI)
  - Source Temperature: 230°C
  - Quadrupole Temperature: 150°C
  - Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized **hydrazinecarboxylic acid**.

## Comparative Summary of Methods

Parameter	HPLC-UV with Derivatization	GC-MS
Principle	Pre-column derivatization, liquid separation	Headspace, gas chromatography
Selectivity	Good, dependent on chromatography	Good, dependent on chromatography
Sensitivity (Typical LOQ)	~0.5 ppm	~0.1 ppm
Throughput	Moderate	High
Advantages	Widely available instrumentation.	High sensitivity and specificity.
Disadvantages	Potentially complex sample preparation.	Potentially complex sample preparation.

## Conclusion and Recommendations

The choice between HPLC-UV and GC-MS for the quantification of **hydrazinecarboxylic acid** will depend on the specific requirements of the analysis and available instrumentation.

- The HPLC-UV method with pre-column derivatization is a robust and reliable approach that can be implemented in most quality control laboratories with a good understanding of chromatographic principles.
- The Headspace GC-MS method is recommended when higher sensitivity and specificity are required, or when the API matrix interferes with the HF analytical system makes this a very clean and robust technique for trace-level analysis.

Both methods, when properly validated, provide a self-validating system for the reliable quantification of **hydrazinecarboxylic acid**, ensuring the safe and accurate analysis of the sample.

## References

- SIELC Technologies. (n.d.). Separation of **Hydrazinecarboxylic acid**, (2-hydroxy-1-phenylethylidene)-, methyl ester on Newcrom R1 HPLC column. [https://www.sielc.com/api-redirect/AUZIYQE92DwQVWYB4sETnIDTqXfXSNA7ug7HTOmRO555rExeXF1G6rNTfw7UADUNOuXw95PogpHUjgEIFTisfaPsXmaMNSZwvFggqHS1TeM79\\_tEf0wYwKV6ciSycOkTx1lv4H3ewTTbTyqne1uLManTtp\\_b3RacHXsfqTZOTsM68XsRkIt-6DO6TvThfpgAmhYKBvJEZQ==](https://www.sielc.com/api-redirect/AUZIYQE92DwQVWYB4sETnIDTqXfXSNA7ug7HTOmRO555rExeXF1G6rNTfw7UADUNOuXw95PogpHUjgEIFTisfaPsXmaMNSZwvFggqHS1TeM79_tEf0wYwKV6ciSycOkTx1lv4H3ewTTbTyqne1uLManTtp_b3RacHXsfqTZOTsM68XsRkIt-6DO6TvThfpgAmhYKBvJEZQ==)
- LCGC International. (2010). Determination of Genotoxic Impurities in Pharmaceuticals. Retrieved from LCGC International. [[https://vertexaisearch.cloud.google.com/api-redirect/AUZIYQCD1zOi7tnXGJiYFTTWSU7Nzy6YQKRtUIAynwtz8tUxhh0\\_hDUzYDd2Lo9\\_zgfRalfrMjFn6XVaUzpG3mRcC9dt8o86Uh2aAkubvVkhViW4-AukSOqkVqVK2Jq0RjF\\_YOEA47xji3BhSocloD4MOdsmJ32ZfRgT\\_KbbxRHzeEBMFYJtvRHwgy4wUEkQUQKlkwyVC0=](https://vertexaisearch.cloud.google.com/api-redirect/AUZIYQCD1zOi7tnXGJiYFTTWSU7Nzy6YQKRtUIAynwtz8tUxhh0_hDUzYDd2Lo9_zgfRalfrMjFn6XVaUzpG3mRcC9dt8o86Uh2aAkubvVkhViW4-AukSOqkVqVK2Jq0RjF_YOEA47xji3BhSocloD4MOdsmJ32ZfRgT_KbbxRHzeEBMFYJtvRHwgy4wUEkQUQKlkwyVC0=)]
- Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from Shimadzu. [[https://vertexaisearch.cloud.google.com/api-redirect/AUZIYQF6aLSRbedCxZcFdU8SrxYawlMgTl67TrXZxYNxVNX9SNrupApfzOtvhCQeyk32i-v6Db6UVv8soPjslyXoEOenso4l-Kgb5ivglPWl0NrU8lrKcyEDq3iRISNBhDEq5YEQgaKhXB8y6MO\\_PeurlOg8zSxSjQSSlJ2Kh202Qz375PVPvTYppKLBzR-ENPpHOXzxY48mYvYEE9](https://vertexaisearch.cloud.google.com/api-redirect/AUZIYQF6aLSRbedCxZcFdU8SrxYawlMgTl67TrXZxYNxVNX9SNrupApfzOtvhCQeyk32i-v6Db6UVv8soPjslyXoEOenso4l-Kgb5ivglPWl0NrU8lrKcyEDq3iRISNBhDEq5YEQgaKhXB8y6MO_PeurlOg8zSxSjQSSlJ2Kh202Qz375PVPvTYppKLBzR-ENPpHOXzxY48mYvYEE9)]
- Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. Retrieved from Google Patents. [[https://vertexaisearch.cloud.google.com/api-redirect/AUZIYQHipEr3Li-HQWmvaMD81abZ\\_uby8Mn5JOU4AHnu7koTdsHaex8Nhn7h-otQaL\\_U3Vpimh-Jri2ORq7wGRgZ9e1uqXFbwp18Fehm](https://vertexaisearch.cloud.google.com/api-redirect/AUZIYQHipEr3Li-HQWmvaMD81abZ_uby8Mn5JOU4AHnu7koTdsHaex8Nhn7h-otQaL_U3Vpimh-Jri2ORq7wGRgZ9e1uqXFbwp18Fehm)]
- ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. Retrieved from ResearchGate. [[https://vertexaisearch.cloud.google.com/api-redirect/AUZIYQF6aLSRbedCxZcFdU8SrxYawlMgTl67TrXZxYNxVNX9SNrupApfzOtvhCQeyk32i-v6Db6UVv8soPjslyXoEOenso4l-Kgb5ivglPWl0NrU8lrKcyEDq3iRISNBhDEq5YEQgaKhXB8y6MO\\_PeurlOg8zSxSjQSSlJ2Kh202Qz375PVPvTYppKLBzR-ENPpHOXzxY48mYvYEE9](https://vertexaisearch.cloud.google.com/api-redirect/AUZIYQF6aLSRbedCxZcFdU8SrxYawlMgTl67TrXZxYNxVNX9SNrupApfzOtvhCQeyk32i-v6Db6UVv8soPjslyXoEOenso4l-Kgb5ivglPWl0NrU8lrKcyEDq3iRISNBhDEq5YEQgaKhXB8y6MO_PeurlOg8zSxSjQSSlJ2Kh202Qz375PVPvTYppKLBzR-ENPpHOXzxY48mYvYEE9)]
- Google Patents. (2014). CN103698459A - Detecting method of free hydrazine in drug. Retrieved from Google Patents. [[https://vertexaisearch.cloud.google.com/api-redirect/AUZIYQF6aLSRbedCxZcFdU8SrxYawlMgTl67TrXZxYNxVNX9SNrupApfzOtvhCQeyk32i-v6Db6UVv8soPjslyXoEOenso4l-Kgb5ivglPWl0NrU8lrKcyEDq3iRISNBhDEq5YEQgaKhXB8y6MO\\_PeurlOg8zSxSjQSSlJ2Kh202Qz375PVPvTYppKLBzR-ENPpHOXzxY48mYvYEE9](https://vertexaisearch.cloud.google.com/api-redirect/AUZIYQF6aLSRbedCxZcFdU8SrxYawlMgTl67TrXZxYNxVNX9SNrupApfzOtvhCQeyk32i-v6Db6UVv8soPjslyXoEOenso4l-Kgb5ivglPWl0NrU8lrKcyEDq3iRISNBhDEq5YEQgaKhXB8y6MO_PeurlOg8zSxSjQSSlJ2Kh202Qz375PVPvTYppKLBzR-ENPpHOXzxY48mYvYEE9)]
- MDPI. (2021). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone. [<https://vertexaisearch.cloud.google.com/api-redirect/AUZIYQHd2vxIbi-DSdgcJEKeNjAgb99lqJMTIIG4DsuFMu189kY1dH2Zuzd9CFhX2CLFwwlE9gqFsFA06CXA8G0qkqwo>]
- PubMed. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. <https://pubmed.ncbi.nlm.nih.gov/18911111/>

- National Institutes of Health (NIH). (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIGhdP-Quyy8ROVsofb4f\_JEekQRxvXv77VahBoQK3mQsNeEZFOufpziMGd9L1uJNsXF7WG2xGzbohV5xJmSbZsh4bEXdJiu9QVx9TG3VxKFCvj-eUn29ZmDTsIaev\_kA0MEr8g==]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from HELIX Chromatography. [https://vertexaisearch.cloud.goc redirect/AUZIYQE455mDNMvCN17CN3bqLxw\_LqKzjyGG3qtT2zcCxnuPUAMGBHePJSELvAIFAav5rG\_fjiVikbkFOZRCri3h7uRYC-n7eoEvh0WjOT
- BOC Sciences. (2023). Analysis of genotoxic impurities. Retrieved from BOC Sciences. [https://vertexaisearch.cloud.google.
- BenchChem. (n.d.). Application Notes: 4-Hydrazinobenzoic Acid as a Derivatizing Agent for the HPLC Analysis of Aldehydes. Retrieved from Bench redirect/AUZIYQEc782SYgpNKKUpl6eHNCTI5Q5BDhyCmox8D8ZTtQQqpDfoN14o\_xYyLccVLLnfei7117QUMnbsR-hwDx7RSzj5w2yTKa3056S18bKBAoxQOfhmlnNF0XdFk6cF3ENh3gkXdiAOJx6QgK2IL0paA\_tzGDgeRWMHvA-crPVBg\_\_DyL1z0wJVSMZ76ff-DjxRvK88LAmkDy]
- PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from PubMed. [https://vertexaisearch.cloud.goo redirect/AUZIYQEUQu9cNPxTy4MBMOKKpjhz8X6f\_ndNDHrHS6Nu6SNinonASzPtH54qu6erHekTsh0yhBX8o4wTzfs-NmOURQ1KKbEHS\_VSphc
- SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from SIELC Techr redirect/AUZIYQHlcNCR3NNaAJPRhhuOmlwxs--Q7ye3aMwpj5aE6UU6LyBcBGC8c6-lioZESHbSybGGiM\_6zdOUoKzmEFliPtC7JT675gmjuPjvJS2XMXHskRegFJfaskkZvypYKiSXIAGqxCCKSGV6h22LkU7tvKx79YfZwFUFWBX1Uf
- ResearchGate. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Retrieved from ResearchGate. [h redirect/AUZIYQHJpgiLDiEmE6a80eq3SkQCIFn4fNjA3w4eNEtbxN1NygIE23I3SlgWCgyffdiab939VZ0M4Go7apmtE6zw8aHAFYNabxPWooXLITP3mgP9WOfHnoS9Tg2NXu1vDWkmjkmWGFkBYT2RQkMRmVg-vYZCE6HBS9UwTzoHxEeCYU3F3UQOVbwnfk6wvkJUtzSj3dyZL63xhSHjFhfSi
- International Journal of Applied Pharmaceutics. (2019). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOI Journal of Applied Pharmaceutics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVXQcE4NMGIU2w1NyQbd\_OeutNYFRsreufglXeXDAgFBkkkf2hWW7IByeqPZIQOC3-8O7Oq63mjYKHUP\_uqjX29dUpnQXJLUqtNqUA\_Rsm14trUM\_eJMd19oqGkfFw=]
- Springer. (2007). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Retrieved from Springer. [https://vertexais redirect/AUZIYQEEEP7iSCJl1wX2hCP97eK7ghLNJCZe2OEqGpvfp\_Znh3hkaXNWzdx88BREzAihuDRtnbZLpXQLL9E8glR9Q12f1ico42LwSusueAi2hKyyt9650t390aWAKUeX8LbA17X9P2\_p2FMMZOBF1YI4vym9KeBb1XPpxnbm0DtNIRILObd6m9DKB0i4Gzwmllz3O452wJpWXA4jKLZ1EgX
- National Institutes of Health (NIH). (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredient [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpCqQ-e2WH7Wn\_fUnvJwMitOvnQvXX2PDV-BVwq1oYS1Us1a1UEjjk2MzdGTS2oqvYxPR11SX609lvGM4MpiKujhJSGT1zWlQIR5tdrsVZCSKjv5E9Yg0J2eQ==]
- European Medicines Agency. (2006). Guideline on the limits of genotoxic impurities. Retrieved from European Medicines Agency. [https://vertexais hqZ5hsmM5oCRwKWtkk\_wVKDauwc6KLMbFypJFwFVEshM\_7e4hFjinZ0qR-SGymgBLBGwDiyzNdRlOa45v6LgdxDMjyFzgc0KHOpoEiYUbkHh.gSggY1o1bHicmE5JfScN9sAaSnZNEttH5hJf2s5JkfwFqVvL0jNv8JhjKyfq834sn0zHrGmDD\_\_1y2XFk=]
- ScienceScholar. (2022). Review on identification and quantification of genotoxic impurities. Retrieved from ScienceScholar. [https://vertexaisearch.

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## Sources

- [1. chromatographyonline.com \[chromatographyonline.com\]](https://chromatographyonline.com)
- [2. Analysis of genotoxic impurities \[bocsci.com\]](https://bocsci.com)
- [3. sciencescholar.us \[sciencescholar.us\]](https://sciencescholar.us)
- [4. ema.europa.eu \[ema.europa.eu\]](https://ema.europa.eu)
- [5. helixchrom.com \[helixchrom.com\]](https://helixchrom.com)
- [6. shimadzu.com \[shimadzu.com\]](https://shimadzu.com)
- [7. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [8. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [9. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [10. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [11. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [12. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC](#)
- [13. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed \[pubm](#)

- [14. sielc.com \[sielc.com\]](#)
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